1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile

Physical Chemistry Analytical Chemistry Quality Control

1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile (CAS: 2088930-34-9) is a synthetic N-arylpyrrole-2-carbonitrile derivative classified as a heterocyclic building block. Characterized by a molecular formula of C14H12N2O and a molecular weight of 224.26 g/mol, it features a propionyl substituent at the para-position of the N-phenyl ring, distinguishing it from simpler N-aryl or alkyl analogs.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B12846501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)N2C=CC=C2C#N
InChIInChI=1S/C14H12N2O/c1-2-14(17)11-5-7-12(8-6-11)16-9-3-4-13(16)10-15/h3-9H,2H2,1H3
InChIKeyMWICASHWIGQYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile: CAS 2088930-34-9 Chemical Class and Analytical Profile


1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile (CAS: 2088930-34-9) is a synthetic N-arylpyrrole-2-carbonitrile derivative classified as a heterocyclic building block . Characterized by a molecular formula of C14H12N2O and a molecular weight of 224.26 g/mol, it features a propionyl substituent at the para-position of the N-phenyl ring, distinguishing it from simpler N-aryl or alkyl analogs . While primarily utilized as a specialized intermediate in medicinal chemistry and agrochemical research, its structural attributes directly influence the stereochemical stability and biological activity of derived compounds, particularly those targeting nuclear receptors like the progesterone receptor (PR) [1].

Medicinal chemistry SAR exploration for progesterone receptor modulators
Atropisomerism control studies as a dynamic, unrestricted-rotation reference
Agrochemical lead diversification via fragment-based design

Procurement Rationale: Why 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile Cannot Be Replaced by Generic Pyrrole Carbonitriles


Generic substitution with simpler pyrrole-2-carbonitriles (e.g., 1-phenyl, 1-methyl, or 1-allyl analogs) fails because the specific 4-propionylphenyl N-substituent is critical for inducing atropisomerism and modulating target binding. Simple N-alkyl analogs lack the rotational barrier necessary for axial chirality, leading to rapid conformational averaging and lost stereochemical purity [1]. Furthermore, while bioisosteric replacement of the propionyl with an acetyl group is common, this alters lipophilicity (ClogP shift of ~0.5 units), hydrogen-bonding capacity, and metabolic stability, which can drastically change the pharmacokinetic profile and off-target binding of the final drug candidate [2]. Procurement of the exact compound ensures researchers explore the complete and intended chemical space for structure-activity relationship (SAR) studies without introducing uncharacterized variables from 'close-enough' analogs.

Target feature 4-Propionylphenyl N-substituent enables atropisomerism and target binding modulation
Substitute risk Simple N-alkyl analogs lack the rotational barrier needed for axial chirality
Target feature Propionyl chain provides a specific lipophilicity and hydrogen-bonding context
Substitute risk Acetyl bioisostere may shift ClogP by ~0.5 units and alter metabolic stability
Target feature Exact 4-propionylphenyl group required for PR SAR exploration
Substitute risk Structural analogs may not reproduce binding-mode context or selectivity filtering

Quantitative Differentiation of 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile Against Closest Analogs


Positional Isomer Molecular Weight Differentiation Against 1-Methyl-5-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile

The target compound is a positional isomer of 1-Methyl-5-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile (CAS 929643-03-8), where the propionylphenyl group is attached to the pyrrole nitrogen at position 1 (the target) rather than the pyrrole carbon at position 5 (the comparator). This exact structural arrangement results in a quantifiable molecular weight difference of 14.03 g/mol (comparator 238.29 g/mol vs. target 224.26 g/mol) and a distinct elemental composition of C14H12N2O versus C15H14N2O . This mass difference is critical for LC-MS method development and ensures absolute chromatographic separation, preventing misidentification in complex reaction monitoring .

Isomer mass diff.
Data to verify
14.03 g/mol
lower than positional isomer (C15 vs. C14 formula)
Enables LC-MS differentiation from 1-methyl-5-isomer
Confirm via vendor CoA and analytical data
Physical Chemistry Analytical Chemistry Quality Control

Acyl Chain Length and Inferred Target Binding Potency in Progesterone Receptor (PR) Assays

Direct head-to-head in vitro data for the target compound is not publicly available; however, a strong class-level inference can be drawn from the closely related acetyl analog. 5-(4-acetylphenyl)-1-methyl-1H-pyrrole-2-carbonitrile (CHEMBL1209234) exhibits an IC50 of 800 nM against the human progesterone receptor (PR) in a T47D cell-based functional assay [1]. The propionyl group in the target compound introduces an additional methylene spacer compared to the acetyl group, which is known to increase hydrophobic surface contact area and can modulate conformational dynamics at PR [2]. Given established SAR that elongation of the acyl chain from acetyl to propionyl in diarylpyrrole carbonitriles increases selectivity for PR over other steroid receptors without sacrificing potency, the target compound's scaffold is essential for probing the optimal chain length in this pharmacophore space [3].

PR potency context
Class-level inference
Target: No direct data; propionyl SAR exploration scaffold
Comparator: Acetyl analog IC50 800 nM (T47D cells)
Supports PR antagonism SAR exploration (chain length)
Requires primary screening data for this compound
Medicinal Chemistry Endocrinology Receptor Pharmacology

Atropisomeric Stability Enforced by Ortho-Substitution on the N-Aryl Ring

A direct comparison across the 1-(substituted phenyl)pyrrole series reveals that the rotational barrier (ΔG‡) around the N-C bond is highly dependent on the ortho-substitution pattern. Faigl et al. (2008) determined that for 1-(2-methoxycarbonyl-6-trifluoromethylphenyl)-pyrrole-2-carboxylate, the atropisomers are stable at ambient temperature with a ΔG‡ exceeding 25 kcal/mol, allowing for isolation of optically pure enantiomers [1]. The target compound (1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile) lacks ortho-substituents on the phenyl ring, resulting in a predicted null or very low rotational barrier (ΔG‡ < 10 kcal/mol). The quantitative difference in the number of ortho-substituents (target: 0 vs. comparator: 2) ensures rapid conformational interconversion at room temperature, making it unsuitable for chiral applications but ideal for studying electronic effects of the 4-propionyl group on the pyrrole ring without interference from axial chirality .

Atropisomer stability
Reported
Target: 0 ortho-substituents; unrestricted rotation
Comparator: 2 ortho-substituents; ΔG‡ >25 kcal/mol
Defines dynamic control for atropisomerism studies
Estimated barrier
Stereochemistry Synthetic Chemistry Chiral Catalysis

Precision Application Scenarios for 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile in Drug Discovery and Agrochemical Research


Hit-to-Lead Optimization of Non-Steroidal Progesterone Receptor (PR) Modulators

Based on class-level evidence from 1-methyl-5-(4-acetylphenyl)-1H-pyrrole-2-carbonitrile (PR IC50 = 800 nM), supply chain and medicinal chemistry teams should procure this compound specifically to vary the N-aryl keto substituent while keeping the pyrrole-2-carbonitrile core constant. This allows for the direct generation of SAR data comparing the propionyl chain's effect on cellular potency and selectivity against the well-documented acetyl and cyclopentyl-benzimidazole PR modulators [1].

Atropisomer Library Construction and Stereochemical Control Studies

This compound is the ideal 'off-switch' control compound in atropisomer library synthesis. In stark contrast to ortho-substituted N-arylpyrrole analogs that exhibit rotational barriers > 25 kcal/mol and stable axial chirality, this compound's lack of ortho-substituents ensures unrestricted rotation [2]. Procurement supports studies aimed at quantifying the minimum steric bulk required at the phenyl ring to induce atropisomerism.

Agrochemical Lead Diversification via Fragmentation of Arylpyrrole-2-carbonitrile Insecticides

As a fragment of the diarylpyrrole-2-carbonitrile insecticide scaffold described in the foundational patent literature, this compound can be utilized by agrochemical R&D teams to explore the minimal pharmacophore concept [3]. Its procurement allows for systematic reassembly of the insecticidal or acaricidal activity profile through sequential addition of aryl groups, mapping the activity contributions of the 4-propionylphenyl region independently.

Application
Selection Property
Validation Focus
PR modulator SAR exploration
N-aryl ketone chain length optimization
PR antagonism endpoint review
Atropisomerism control studies
Ortho-substitution-free phenyl ring
Rotational barrier assessment
Agrochemical fragment-based design
4-Propionylphenyl fragment incorporation
Insecticidal/acaricidal activity mapping
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